molecular formula C8H12N2O2 B7893945 1-Butylpyrimidine-2,4(1h,3h)-dione CAS No. 705-06-6

1-Butylpyrimidine-2,4(1h,3h)-dione

Cat. No. B7893945
CAS RN: 705-06-6
M. Wt: 168.19 g/mol
InChI Key: MUEKJTHBUFFNQY-UHFFFAOYSA-N
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Description

1-Butylpyrimidine-2,4(1h,3h)-dione is a useful research compound. Its molecular formula is C8H12N2O2 and its molecular weight is 168.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Butylpyrimidine-2,4(1h,3h)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Butylpyrimidine-2,4(1h,3h)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Pyrimidine Derivatives : A study describes the synthesis of a series of pyrimidine derivatives, including 5-benzylidenepyrimidine-2,4,6(1H,3H,5H)-trione, using a three-component reaction in aqueous media. This synthesis is significant for developing new chemical entities in pharmaceutical and agrochemical research (Shi, Shi, & Rong, 2010).

  • Transformation to 5-Acetyluracils and 6-Thioxo-1,3,5-Triazine-2,4(1H,3H,5H)-diones : Research on the facile transformation of pyrimidine diones to various derivatives like 5-acetyluracils and 6-thioxo-triazines under phase-transfer catalytic conditions has implications in organic synthesis and pharmaceuticals (Singh, Aggarwal, & Kumar, 1992).

  • Novel Synthesis Methods : A novel method for synthesizing chromeno-pyrimidine diones is detailed, highlighting the compound's relevance in pharmaceutical chemistry due to its antibacterial, fungicidal, and other medicinal properties (Osyanin, Osipov, Pavlov, & Klimochkin, 2014).

  • Pyridopyrimidine Synthesis : The study on the synthesis of pyridopyrimidine derivatives from pyrimidine diones illustrates the compound's versatility in creating heterocyclic compounds, which are crucial in drug discovery (Noguchi, Sakamoto, Nagata, & Kajigaeshi, 1988).

  • Antimicrobial Studies : Research on the synthesis and antimicrobial study of novel pyridopyrimidine derivatives demonstrates the potential application of these compounds in developing new antimicrobial agents (Pandey & Nizamuddin, 2008).

  • Antioxidant and Anti-inflammatory Activities : A study on pyridopyrimidine derivatives shows their in vitro antioxidant and anti-inflammatory activities, indicating potential applications in developing novel therapeutic agents (Nadendla & Lakshmi, 2018).

properties

IUPAC Name

1-butylpyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-2-3-5-10-6-4-7(11)9-8(10)12/h4,6H,2-3,5H2,1H3,(H,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUEKJTHBUFFNQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=CC(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30288293
Record name 1-butylpyrimidine-2,4(1h,3h)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30288293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butylpyrimidine-2,4(1h,3h)-dione

CAS RN

705-06-6
Record name NSC55188
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55188
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-butylpyrimidine-2,4(1h,3h)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30288293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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